molecular formula C10H12N2O3 B2564197 N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide CAS No. 2396580-27-9

N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide

Cat. No.: B2564197
CAS No.: 2396580-27-9
M. Wt: 208.217
InChI Key: UYBGQHATPSDNSI-UHFFFAOYSA-N
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Description

N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide: is an organic compound that features a pyridine ring substituted with two methoxy groups at the 2 and 6 positions and an amide group attached to a prop-2-enamide chain

Properties

IUPAC Name

N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-4-8(13)11-7-5-6-9(14-2)12-10(7)15-3/h4-6H,1H2,2-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBGQHATPSDNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)NC(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethoxypyridine and acryloyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,6-dimethoxypyridine is reacted with acryloyl chloride in an inert solvent like dichloromethane at low temperatures to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide chain, converting it to a single bond.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents can be employed for substitution reactions.

Major Products:

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering solubility.

Biology and Medicine:

    Drug Development: N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide has potential as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or fungicides.

    Cosmetics: It can be incorporated into formulations to enhance the stability and efficacy of active ingredients.

Mechanism of Action

The mechanism by which N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its target.

Comparison with Similar Compounds

  • N-(2,4-dimethoxypyridin-3-yl)prop-2-enamide
  • N-(2,6-dimethoxypyridin-3-yl)prop-2-enoic acid
  • N-(2,6-dimethoxypyridin-3-yl)prop-2-enylamine

Uniqueness: N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the prop-2-enamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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